Cas no 2165212-96-2 ((4-methyl-1H-pyrazol-5-yl)methanesulfonamide)

(4-methyl-1H-pyrazol-5-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
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- (4-methyl-1H-pyrazol-5-yl)methanesulfonamide
- 2165212-96-2
- EN300-1120930
-
- インチ: 1S/C5H9N3O2S/c1-4-2-7-8-5(4)3-11(6,9)10/h2H,3H2,1H3,(H,7,8)(H2,6,9,10)
- InChIKey: FVQHIKIHKDTWAI-UHFFFAOYSA-N
- SMILES: S(CC1=C(C)C=NN1)(N)(=O)=O
計算された属性
- 精确分子量: 175.04154771g/mol
- 同位素质量: 175.04154771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 97.2Ų
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120930-1.0g |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
2165212-96-2 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1120930-0.05g |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
2165212-96-2 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1120930-2.5g |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
2165212-96-2 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1120930-0.5g |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
2165212-96-2 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1120930-1g |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
2165212-96-2 | 95% | 1g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1120930-5g |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
2165212-96-2 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1120930-10g |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
2165212-96-2 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1120930-0.1g |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
2165212-96-2 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1120930-0.25g |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
2165212-96-2 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1120930-5.0g |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
2165212-96-2 | 5g |
$3894.0 | 2023-05-26 |
(4-methyl-1H-pyrazol-5-yl)methanesulfonamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
(4-methyl-1H-pyrazol-5-yl)methanesulfonamideに関する追加情報
The Compound CAS No. 2165212-96-2: (4-methyl-1H-pyrazol-5-yl)methanesulfonamide
The compound with CAS No. 2165212-96-2, commonly referred to as (4-methyl-1H-pyrazol-5-yl)methanesulfonamide, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in organic synthesis and their role in drug discovery.
Methanesulfonamide derivatives, such as (4-methyl-1H-pyrazol-5-yl)methanesulfonamide, are known for their ability to act as intermediates in the synthesis of more complex molecules. The presence of the pyrazole ring, a five-membered heterocyclic structure, adds unique electronic properties to the molecule, making it an attractive candidate for further functionalization.
Recent studies have highlighted the importance of pyrazole-containing compounds in medicinal chemistry. For instance, researchers have explored the potential of (4-methyl-1H-pyrazol-5-yl)methanesulfonamide as a precursor for developing bioactive molecules with anti-inflammatory and antioxidant properties. These findings underscore the compound's role in advancing therapeutic interventions.
In addition to its medicinal applications, (4-methyl-1H-pyrazol-5-yl)methanesulfonamide has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use in catalysis and coordination chemistry. This dual functionality makes it a valuable asset in both academic research and industrial settings.
From a synthetic perspective, the preparation of (4-methyl-1H-pyrazol-5-yl)methanesulfonamide involves a series of well-established organic reactions. The introduction of the methanesulfonamide group is typically achieved through nucleophilic substitution or coupling reactions, depending on the specific precursor used. The methyl group on the pyrazole ring further enhances the molecule's reactivity and selectivity in subsequent transformations.
Looking ahead, the continued exploration of (4-methyl-1H-pyrazol-5-yli)methanesulfonamide is expected to yield even more groundbreaking discoveries. Its unique combination of structural features and functional groups positions it as a key player in the development of novel materials and pharmaceutical agents.
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